Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate
Description
Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate is a brominated heterocyclic compound featuring a pyrazine ring substituted at the 2-position with a pyrrolidine moiety and a tert-butyl carbamate group. Its molecular formula is C₁₃H₁₉BrN₄O₂, with a molecular weight of 343.23 g/mol . The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)17-9-4-5-18(8-9)11-7-15-10(14)6-16-11/h6-7,9H,4-5,8H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTONPRYLPCKKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CN=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Bromopyrazine Moiety: The bromopyrazine group is introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with a brominating agent.
Attachment of the Carbamate Group: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromopyrazine moiety, potentially converting it to a pyrazine derivative.
Substitution: The bromine atom in the pyrazine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of bromopyrazine derivatives with biological macromolecules. It may serve as a probe in biochemical assays or as a building block for bioactive molecules.
Medicine
In medicinal chemistry, this compound is of interest for the development of new pharmaceuticals. Its structural features suggest potential activity against various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The bromopyrazine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance binding affinity and specificity, while the carbamate group can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Heterocyclic Ring Modifications
The target compound’s pyrazine ring distinguishes it from analogs with pyridine, pyrimidine, or pyrazolo-pyrimidine cores:
- Pyridine analog : tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate (C₁₃H₁₉BrN₄O₂, MW 343.23) replaces pyrazine with pyridine. Pyridine’s single nitrogen atom alters electronic properties, reducing hydrogen-bonding capacity compared to pyrazine’s two nitrogen atoms .
- Pyrazolo-pyrimidine analog : tert-Butyl 3-bromo-5-(4'-(dimethylcarbamoyl)biphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (C₃₃H₃₀BrN₇O₃, MW 627.17) introduces a fused bicyclic system, enhancing rigidity and planar surface area for target binding .
Substituent Effects
- Halogen substitution : Bromine in the target compound (position 5 of pyrazine) contrasts with chlorine in tert-Butyl N-[(3S)-1-(4-chlorobenzyl)pyrrolidin-3-yl]carbamate (C₁₇H₂₄ClN₃O₂, MW 337.84). Bromine’s larger atomic radius and polarizability improve cross-coupling reactivity compared to chlorine .
- Steric modifications : tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate hemi(oxalic acid) incorporates a cyclopropyl group, reducing conformational flexibility compared to the pyrrolidine in the target compound .
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Steric effects : Bulky substituents like 4-chlorobenzyl () may hinder binding to shallow protein pockets, whereas the target compound’s pyrrolidine offers moderate steric bulk .
Biological Activity
Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrrolidine ring substituted with a bromopyrazine. The molecular formula is C13H17BrN4O2, and its CAS number is 2377031-71-3.
The biological activity of this compound primarily revolves around its interaction with specific biological targets. Notably, it has been studied for its potential as an inhibitor of certain enzymes involved in disease pathways.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of enzymes related to cancer progression, particularly those involved in the metabolism of nucleic acids and proteins.
- Receptor Modulation : The bromopyrazine moiety may facilitate interactions with various receptors, influencing signaling pathways associated with cell proliferation and survival.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antineoplastic Activity : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an antitumor agent.
- Anti-inflammatory Properties : Some studies have indicated that it may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound inhibited the growth of human cancer cell lines with IC50 values in the low micromolar range, indicating significant potency against tumor cells.
- Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
-
In Vivo Studies :
- Animal model experiments showed that administration of the compound led to a reduction in tumor size compared to control groups.
- Toxicological assessments indicated manageable safety profiles at therapeutic doses, with no severe adverse effects reported.
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic methodologies for Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl carbamate derivatives with bromopyrazine-containing intermediates. For instance, tert-butyl piperazine-1-carboxylate reacts with 5-bromo-2-chloropyrimidine in 1,4-dioxane under reflux (110°C) using potassium carbonate as a base, yielding up to 88.7% . Post-reaction purification via silica gel chromatography ensures high purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- Mass Spectrometry (MS): Confirms molecular weight (e.g., observed m/z 243 [M+H-100]+ in ES+ mode) .
- Nuclear Magnetic Resonance (NMR): Resolves pyrrolidine and carbamate proton environments, with tert-butyl signals at ~1.4 ppm.
- X-ray Crystallography: SHELX programs (e.g., SHELXL) determine solid-state conformation and hydrogen-bonding networks .
Q. How is the bromine substituent leveraged in further functionalization?
The 5-bromopyrazine moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura). The bromine acts as a leaving group, allowing palladium-catalyzed coupling with boronic acids. The tert-butyl carbamate group protects the pyrrolidine amine, ensuring regioselectivity .
Advanced Research Questions
Q. How do reaction conditions impact yield and byproduct formation in the synthesis of this compound?
- Solvent and Base: 1,4-dioxane with K₂CO₃ at 110°C achieves 88.7% yield, while DMF with triethylamine at 90°C yields 76% . Polar aprotic solvents enhance nucleophilicity but may promote side reactions (e.g., hydrolysis).
- Temperature Control: Higher temperatures accelerate reaction rates but risk decomposition. Monitoring via TLC or HPLC is critical.
- Byproduct Mitigation: Silica gel chromatography removes unreacted intermediates and salts .
Q. What crystallographic challenges arise with this compound, and how are they resolved?
- Polymorphism: Multiple crystal forms may emerge due to flexible pyrrolidine and carbamate groups. Screening solvents (e.g., ethanol/water mixtures) and slow evaporation optimize crystal quality.
- Hydrogen Bonding: Graph set analysis (Etter’s formalism) identifies robust N–H···O and C–H···Br interactions, guiding packing predictions .
- Refinement: SHELXL refines high-resolution data, addressing twinning or disorder common in flexible molecules .
Q. How does the tert-butyl carbamate group influence the compound’s stability and reactivity?
- Stability: The bulky tert-butyl group sterically shields the carbamate, reducing hydrolysis under basic or acidic conditions.
- Reactivity: Deprotection (e.g., TFA/CH₂Cl₂) yields a free amine for further derivatization. Kinetic studies show deprotection rates depend on solvent polarity and acid strength .
Q. What computational methods predict the compound’s intermolecular interactions in solid-state formulations?
- Density Functional Theory (DFT): Models hydrogen-bonding energies and π-stacking interactions between pyrazine rings.
- Molecular Dynamics (MD): Simulates packing efficiency and thermal stability, validated against experimental XRD data .
Methodological Considerations
- Purification: Silica gel chromatography (hexane:ethyl acetate gradients) effectively isolates the product .
- Safety: While specific toxicity data are limited, handling precautions (gloves, fume hood) are advised for brominated compounds .
- Data Validation: Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) and validate crystallographic parameters via R-factor analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
